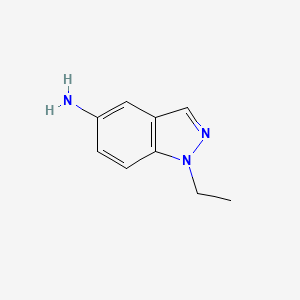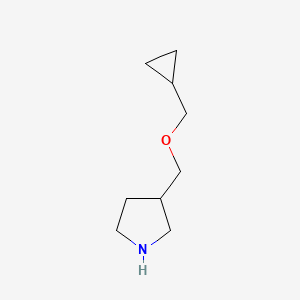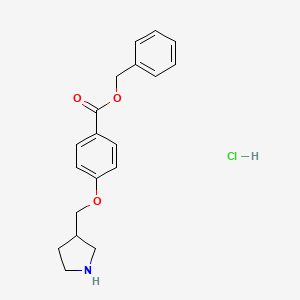
5-Amino-1-ethyl-1H-indazole
Overview
Description
5-Amino-1-ethyl-1H-indazole is a heterocyclic compound . It has a molecular weight of 161.21 and its linear formula is C9H11N3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
Indazole derivatives are synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
The chemical reactions of indazole derivatives are influenced by their tautomerism. The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 161.21 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Chemical Modifications and Derivatives
- 5-Amino-1-ethyl-1H-indazole has been studied for its chemical modifications, leading to various derivatives with potential applications. For instance, the synthesis of 1H-indazole derivatives has been explored for their potential biological activities (G. A. Bistocchi et al., 1981). Similarly, other modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, have been synthesized and evaluated for antimicrobial activities (N. Desai, N. Bhatt, S. Joshi, 2019).
Spectroscopic and Luminescent Properties
- Studies have been conducted on the solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives, including 5-aminoindazole. These studies offer insights into the electrostatic effects, hydrogen bond donor ability, and hydrogen bond accepting ability of the solvents involved (S. K. Saha, S. Dogra, 1997).
Antimicrobial Activity
- The antimicrobial activity of indazole derivatives has been a subject of interest. For instance, indazole-derived SAH/MTA nucleosidase inhibitors show broad-spectrum antimicrobial activity, with 5-aminoindazole as the core scaffold (Xiaoming Li et al., 2003).
Corrosion Inhibition
- 5-Aminoindazole, a close relative of this compound, has been investigated for its role in the corrosion inhibition of metals. Studies show that compounds like 5-aminoindazole can act as efficient corrosion inhibitors for materials like copper in saline solutions (Yujie Qiang et al., 2016).
Anticancer Properties
- Indazole derivatives, including 5-aminoindazole, have been studied for their potential anticancer properties. Research indicates that some of these derivatives exhibit significant cytotoxicity in certain cancer cell lines (Ngo Xuan Hoang et al., 2022).
Nonlinear Optical Properties
- The nonlinear optical properties of compounds related to this compound have also been explored. For example, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a compound with a similar structure, has been shown to possess significant nonlinear optical properties (M. Nadeem et al., 2017).
Synthesis Methods
- Efficient and practical synthesis methods for indazole derivatives, including those similar to this compound, have been developed. These methods facilitate the production of compounds with potential applications in various fields, such as pharmaceuticals and materials science (Carla M. Counceller et al., 2008).
Safety and Hazards
5-Amino-1-ethyl-1H-indazole is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
5-Amino-1-ethyl-1H-indazole, an indazole derivative, is a bioactive compound that has been found to interact with multiple targets . Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The compound binds with high affinity to its targets, resulting in the inhibition, regulation, or modulation of the activity of these kinases . This interaction can lead to changes in cell biology, affecting the growth and proliferation of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving its target kinases. The inhibition, regulation, or modulation of these kinases can affect various cellular processes and pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation, particularly in the context of cancer cells . This is achieved through the compound’s interaction with its target kinases and the subsequent effects on cellular processes and pathways .
Biochemical Analysis
Biochemical Properties
5-Amino-1-ethyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially affecting the regulation of these pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as COX-2, by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the production of inflammatory mediators. Furthermore, this compound can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory responses and modulation of metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of amino acids and nucleotides . By modulating these metabolic pathways, this compound can influence the levels of metabolites and the overall metabolic flux within cells. This modulation can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes.
properties
IUPAC Name |
1-ethylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKLBKIVZTVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)
![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)
![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)

![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)